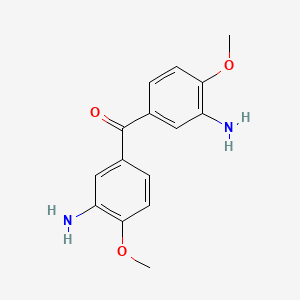

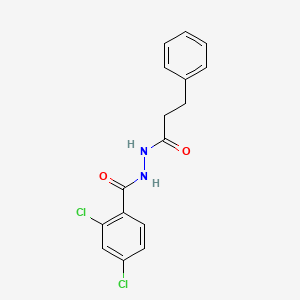

bis(3-amino-4-methoxyphenyl)methanone

Overview

Description

Bis(3-amino-4-methoxyphenyl)methanone, also known as BAMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BAMM has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of bis(3-amino-4-methoxyphenyl)methanone is not fully understood. However, it has been proposed that bis(3-amino-4-methoxyphenyl)methanone exerts its biological activities by modulating various signaling pathways in cells. For example, bis(3-amino-4-methoxyphenyl)methanone has been reported to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a critical role in inflammation and cancer. bis(3-amino-4-methoxyphenyl)methanone has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.

Biochemical and Physiological Effects:

bis(3-amino-4-methoxyphenyl)methanone has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which play a critical role in the pathogenesis of various diseases. bis(3-amino-4-methoxyphenyl)methanone has also been reported to modulate the expression of various genes involved in inflammation and cancer. Additionally, bis(3-amino-4-methoxyphenyl)methanone has been shown to have a protective effect against oxidative stress-induced damage in cells.

Advantages and Limitations for Lab Experiments

Bis(3-amino-4-methoxyphenyl)methanone has several advantages for lab experiments. It has been reported to have a high yield and purity, making it suitable for large-scale synthesis. Additionally, bis(3-amino-4-methoxyphenyl)methanone has been shown to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of bis(3-amino-4-methoxyphenyl)methanone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on bis(3-amino-4-methoxyphenyl)methanone. One area of interest is the development of bis(3-amino-4-methoxyphenyl)methanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the elucidation of the exact mechanism of action of bis(3-amino-4-methoxyphenyl)methanone, which could lead to the development of more effective drugs. Additionally, further research is needed to explore the potential applications of bis(3-amino-4-methoxyphenyl)methanone in other areas, such as agriculture and environmental science.

Conclusion:

Bis(3-amino-4-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. bis(3-amino-4-methoxyphenyl)methanone has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis of bis(3-amino-4-methoxyphenyl)methanone involves the reaction of 3-amino-4-methoxybenzaldehyde with acetone in the presence of a catalytic amount of hydrochloric acid. bis(3-amino-4-methoxyphenyl)methanone has several advantages for lab experiments, including high yield and purity. However, its low solubility in aqueous solutions is a limitation. Future research on bis(3-amino-4-methoxyphenyl)methanone could lead to the development of more effective drugs for the treatment of various diseases.

Scientific Research Applications

Bis(3-amino-4-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. bis(3-amino-4-methoxyphenyl)methanone has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, bis(3-amino-4-methoxyphenyl)methanone has been reported to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.

properties

IUPAC Name |

bis(3-amino-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-5-3-9(7-11(13)16)15(18)10-4-6-14(20-2)12(17)8-10/h3-8H,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHONQTZEHHWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353852 | |

| Record name | 3,3'-diamino-4,4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diamino-4,4'-dimethoxybenzophenone | |

CAS RN |

71969-51-2 | |

| Record name | 3,3'-diamino-4,4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)

![2-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5681192.png)

![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681218.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methoxy-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5681223.png)

![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)

![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)

![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)